

Technical Guide: 5-(3-Chlorophenyl)pyridin-2-amine & Derivatives

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Compound of Interest

Compound Name: 5-(3-Chlorophenyl)pyridin-2-amine

CAS No.: 893738-14-2

Cat. No.: B113215

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Core Scaffold Analysis and Synthetic Protocols for Drug Discovery

Executive Summary

5-(3-Chlorophenyl)pyridin-2-amine (CAS: 893738-14-2) represents a "privileged scaffold" in medicinal chemistry, specifically designed as a Type I Kinase Hinge Binder. Its structural core—a 2-aminopyridine moiety linked to a meta-substituted phenyl ring—exploits the donor-acceptor-donor (D-A-D) hydrogen bonding motif essential for ATP-competitive inhibition.

This guide provides a rigorous technical breakdown of this scaffold, focusing on its synthesis via Suzuki-Miyaura cross-coupling, its derivatization into high-potency urea/amide inhibitors (targeting p38 MAPK, VEGFR, and RAF), and the structure-activity relationships (SAR) that drive its utility in modern oncology and immunology.

Chemical Identity & Structural Logic[1]

Physicochemical Profile

The molecule combines a polar, basic pyridine headgroup with a lipophilic, electron-withdrawing chlorophenyl tail. This amphiphilic nature allows it to anchor in the polar kinase hinge region while projecting the aryl group into the hydrophobic "gatekeeper" pocket.

Property	Value	Technical Note
IUPAC Name	5-(3-Chlorophenyl)pyridin-2-amine	Unambiguous identifier
SMILES	<chem>NC1=NC=C(C2=CC=CC(Cl)=C2)C=C1</chem>	Machine-readable format
Molecular Weight	204.66 g/mol	Ideal fragment size (MW < 300)
cLogP	~2.5	Optimal lipophilicity for membrane permeability
H-Bond Donors	2 (Exocyclic -NH ₂)	Critical for Glu/Met backbone interaction
H-Bond Acceptors	2 (Pyridine N, -NH ₂)	Critical for Hinge interaction
pKa (Pyridine N)	~6.8	Protonatable at physiological pH (lysosome trapping potential)

The "Hinge Binder" Mechanism

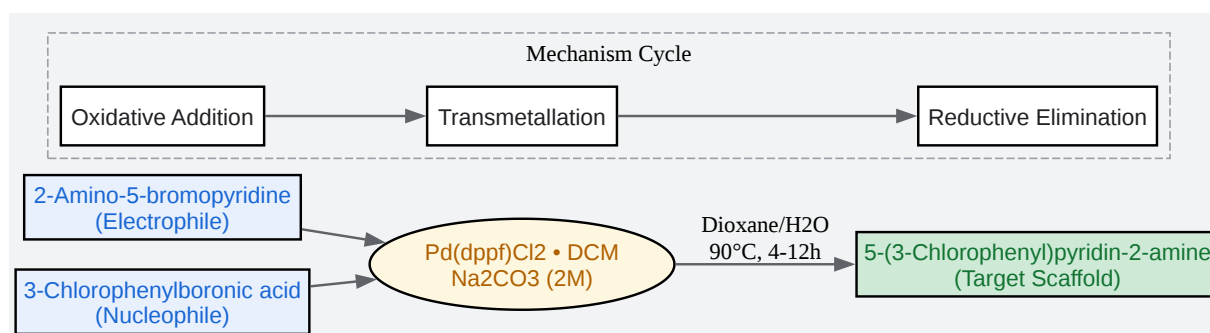
The 2-aminopyridine motif is the functional engine of this scaffold. In the ATP-binding pocket of a kinase, it mimics the adenine ring of ATP.

- N1 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge region.
- C2-NH₂ (Exocyclic Amine): Acts as a Hydrogen Bond Donor (HBD) interacting with the backbone Carbonyl (C=O) of the hinge.

Synthetic Methodology (Self-Validating Protocol)

The most robust route to **5-(3-Chlorophenyl)pyridin-2-amine** is the Suzuki-Miyaura Cross-Coupling. This protocol is designed for high throughput and scalability, minimizing homocoupling side products.

Reaction Pathway Diagram



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Caption: Pd-catalyzed Suzuki-Miyaura coupling pathway for biaryl synthesis.

Step-by-Step Protocol

Objective: Synthesis of **5-(3-Chlorophenyl)pyridin-2-amine** on a 10 mmol scale.

Reagents:

- 2-Amino-5-bromopyridine (1.73 g, 10.0 mmol)
- 3-Chlorophenylboronic acid (1.72 g, 11.0 mmol, 1.1 equiv)
- Pd(dppf)Cl₂ · DCM complex (408 mg, 0.5 mmol, 5 mol%)
- Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (10 mL)
- 1,4-Dioxane (40 mL, degassed)

Procedure:

- **Inert Setup:** Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Nitrogen (N₂) or Argon for 5 minutes.
- **Solvation:** Add 2-amino-5-bromopyridine, 3-chlorophenylboronic acid, and Pd(dppf)Cl₂. Add the degassed 1,4-dioxane.
- **Activation:** Add the 2.0 M Na₂CO₃ solution via syringe. The biphasic mixture will turn dark orange/brown.
- **Reflux:** Heat the reaction block to 90°C. Monitor via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. Conversion is typically complete within 4–6 hours.
- **Work-up:** Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).
- **Purification:** Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, Gradient: 0% → 60% EtOAc in Hexanes).
- **Characterization:** The product is typically an off-white to beige solid.
 - Expected MS (ESI⁺): m/z 205.1 [M+H]⁺.

Medicinal Chemistry & Derivative Logic

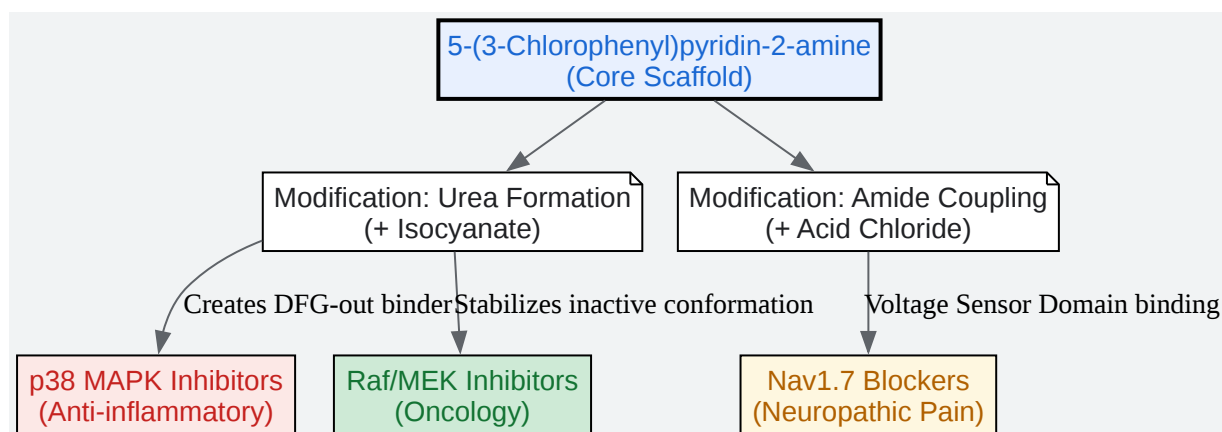
This scaffold is rarely the final drug; it is a "warhead" carrier. The primary derivatization point is the exocyclic 2-amino group.

Derivatization Strategies (SAR)

Transforming the amine into a Urea or Amide dramatically increases potency by adding new H-bond donors/acceptors that interact with the conserved "DFG-motif" (Asp-Phe-Gly) in kinases.

Derivative Class	Reagent	Target Interaction	Therapeutic Area
Ureas	Aryl Isocyanates	Binds to Glu/Asp in DFG-out pocket	p38 MAPK, RAF (e.g., Sorafenib analogs)
Amides	Acid Chlorides	Steric fit into hydrophobic back-pocket	VGSC (Nav1.7) Pain
Sulfonamides	Sulfonyl Chlorides	Strong H-bond acceptor	Ion Channel modulators

Logic Map: From Scaffold to Inhibitor



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Caption: SAR decision tree for derivatizing the aminopyridine core.

Biological Applications & Mechanism of Action

Kinase Inhibition (p38 MAPK & RAF)

The 3-chlorophenyl group serves a specific purpose: it is a lipophilic "gatekeeper" probe. In p38 MAPK inhibitors, this phenyl ring occupies the hydrophobic pocket adjacent to the ATP binding site, displacing water and increasing binding entropy.

- Mechanism: Competitive inhibition at the ATP site.[1]
- Key Residue Interactions: The pyridine N accepts a bond from the hinge region backbone amide (e.g., Met109 in p38), while the 3-Cl substituent provides selectivity by filling the hydrophobic pocket.

Voltage-Gated Sodium Channels (Nav1.7)

Biaryl amine derivatives have shown efficacy as state-dependent blockers of Nav1.7.

- Mechanism: Binding to the local anesthetic site or the voltage-sensing domain (VSD), stabilizing the inactivated state of the channel.
- Relevance: Treatment of erythromelalgia and diabetic neuropathy.

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